2-Tert-butyl-5-methylcyclohexan-1-ol
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Overview
Description
2-Tert-butyl-5-methylcyclohexan-1-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol and a derivative of cyclohexanol, characterized by the presence of a tert-butyl group and a methyl group on the cyclohexane ring
Preparation Methods
The synthesis of 2-tert-butyl-5-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-tert-butyl-5-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another approach is the reduction of 2-tert-butyl-5-methylcyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent . Industrial production methods may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Tert-butyl-5-methylcyclohexan-1-ol undergoes various chemical reactions typical of secondary alcohols. These include:
Scientific Research Applications
2-Tert-butyl-5-methylcyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-methylcyclohexan-1-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules . These interactions can influence the compound’s solubility, reactivity, and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or as a solvent in biochemical assays .
Comparison with Similar Compounds
2-Tert-butyl-5-methylcyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: Lacks the tert-butyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.
2-tert-Butylcyclohexanol: Similar structure but without the methyl group, leading to different steric and electronic properties.
2-Methylcyclohexanol: Lacks the tert-butyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, influencing its reactivity and applications .
Properties
CAS No. |
3127-74-0 |
---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
OLSGPMSPGKZAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C |
Origin of Product |
United States |
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